molecular formula C17H20N2O4S B4489279 N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4489279
M. Wt: 348.4 g/mol
InChI Key: YBJOKGGSHYZNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a methoxyphenyl group, a methyl group, and a methanesulfonamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through the reaction of 2-methoxyphenol with appropriate reagents.

    Introduction of the Methyl Group:

    Formation of the Methanesulfonamido Group: The methanesulfonamido group is introduced through sulfonation reactions, where the intermediate is treated with methanesulfonyl chloride in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: A closely related compound with a similar structure but different substitution pattern.

    N-(4-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Another similar compound with variations in the position of the methoxy group.

Uniqueness

N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and methanesulfonamido groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-9-10-13(11-15(12)19(2)24(4,21)22)17(20)18-14-7-5-6-8-16(14)23-3/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOKGGSHYZNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXYPHENYL)-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.